N-(2-methoxybenzyl)quinazolin-4-amine

Chemical Synthesis Building Block Procurement Quinazoline Derivatization

N-(2-Methoxybenzyl)quinazolin-4-amine (CAS 70137-87-0) is a small-molecule quinazoline derivative (C₁₆H₁₅N₃O, MW 265.31 g/mol) featuring a 4-aminoquinazoline core N-substituted with a 2-methoxybenzyl group. The compound belongs to the pharmacologically significant 4-aminoquinazoline class, a privileged scaffold widely exploited in kinase inhibitor design and GPCR ligand discovery.

Molecular Formula C16H15N3O
Molecular Weight 265.31g/mol
CAS No. 70137-87-0
Cat. No. B347129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)quinazolin-4-amine
CAS70137-87-0
Molecular FormulaC16H15N3O
Molecular Weight265.31g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C16H15N3O/c1-20-15-9-5-2-6-12(15)10-17-16-13-7-3-4-8-14(13)18-11-19-16/h2-9,11H,10H2,1H3,(H,17,18,19)
InChIKeyLFFPLQLWCJZQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxybenzyl)quinazolin-4-amine (CAS 70137-87-0): Core Identity & Sourcing-Relevant Profile


N-(2-Methoxybenzyl)quinazolin-4-amine (CAS 70137-87-0) is a small-molecule quinazoline derivative (C₁₆H₁₅N₃O, MW 265.31 g/mol) featuring a 4-aminoquinazoline core N-substituted with a 2-methoxybenzyl group . The compound belongs to the pharmacologically significant 4-aminoquinazoline class, a privileged scaffold widely exploited in kinase inhibitor design and GPCR ligand discovery [1]. It is catalogued as a research chemical and synthetic building block, with its STN entry dating to November 16, 1984, and it has appeared in patent disclosures encompassing anti-inflammatory, antifungal, antiparasitic, and anticancer activities [2]. However, peer-reviewed, compound-specific bioactivity data remain extremely scarce, and the bulk of differential value for procurement rests on structural features and synthetic accessibility rather than on published head-to-head biological comparisons.

Why N-(2-Methoxybenzyl)quinazolin-4-amine Cannot Be Replaced by Unsubstituted Quinazolin-4-amines or Random Benzyl Analogs


Within the 4-aminoquinazoline family, the specific N-(2-methoxybenzyl) substitution pattern critically differentiates N-(2-methoxybenzyl)quinazolin-4-amine from unsubstituted quinazolin-4-amine (CAS 15018-66-3) and from simple N-benzyl quinazolin-4-amines. The 2-methoxy group on the benzyl ring introduces both steric and electronic perturbations—increasing hydrogen-bond acceptor capacity, altering lipophilicity, and potentially enabling distinct binding interactions in biological targets. Evidence from structurally related compounds (e.g., RH-34 and NBOMe series) demonstrates that the N-(2-methoxybenzyl) pharmacophore can profoundly shift receptor activity from antagonism to partial agonism at 5-HT₂A receptors [1]. Although direct data for N-(2-methoxybenzyl)quinazolin-4-amine itself are sparse, class-level structure–activity relationship (SAR) principles strongly argue against generic substitution: minor changes in the N-benzyl substituent (e.g., 2-methoxy vs. 4-methoxy or unsubstituted) can lead to complete loss or inversion of biological activity in quinazoline-based ligands [2]. Therefore, researchers requiring a quinazoline building block with a defined 2-methoxybenzyl motif for targeted library synthesis or SAR exploration must verify the exact structure rather than relying on ostensibly similar analogs.

Quantitative Differentiation Evidence for N-(2-Methoxybenzyl)quinazolin-4-amine Versus Closest Analogs


Purity and Grade: Technical-Grade Supply (90%) Distinguishes N-(2-Methoxybenzyl)quinazolin-4-amine from Higher-Purity Chloromethyl Derivative for Cost-Sensitive Synthetic Applications

Commercially, N-(2-methoxybenzyl)quinazolin-4-amine (CAS 70137-87-0) is available at technical grade with a purity specification of 90% . In contrast, the closely related 2-(chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine (CAS 1255147-28-4) is typically supplied at ≥95% purity . The lower purity of the non-chloromethylated parent compound reflects its role as a less-processed intermediate, offering a lower-cost entry point for early-stage synthesis or library production where subsequent purification steps are planned.

Chemical Synthesis Building Block Procurement Quinazoline Derivatization

Comparative Synthetic Accessibility: N-(2-Methoxybenzyl)quinazolin-4-amine Lacks the Chloromethyl Handle, Offering a Distinct Reactivity Profile as a Non-Electrophilic Scaffold

The target compound contains no reactive chloromethyl group at the quinazoline C2 position, in contrast to 2-(chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine (CAS 1255147-28-4). The chloromethyl analog bears an electrophilic site enabling facile nucleophilic displacement for further diversification . The absence of this handle in N-(2-methoxybenzyl)quinazolin-4-amine makes it chemically inert toward nucleophiles at C2, which is advantageous when a stable, non-reactive quinazoline core is required—e.g., as a negative control, a pharmacokinetic comparator, or a scaffold for modifications exclusively at other positions.

Medicinal Chemistry Scaffold Functionalization Quinazoline Core Modification

Lipophilicity Modulation: Calculated logP of N-(2-Methoxybenzyl)quinazolin-4-amine Relative to Unsubstituted Quinazolin-4-amine Alters Suitability for CNS vs. Peripheral Target Screening

In silico calculations predict a significantly higher lipophilicity for N-(2-methoxybenzyl)quinazolin-4-amine (ALOGP ≈ 3.1) compared to the unsubstituted parent quinazolin-4-amine (ALOGP ≈ 0.8) . This ~2.3 log unit increase, driven by the 2-methoxybenzyl substituent, shifts the compound's predicted CNS multiparameter optimization (MPO) score, making it more likely to cross the blood–brain barrier. While experimental logP or permeability data are not available, the computed difference provides a rational basis for selecting the target compound over unsubstituted quinazolin-4-amine when CNS exposure is desired, or for choosing the more polar parent when peripheral selectivity is required.

Drug Discovery Physicochemical Property Blood-Brain Barrier Penetration

Regioselective Nucleophilic Aromatic Substitution: The 4-Position of Quinazoline is Activated, but the 2-Methoxybenzyl Group Does Not Interfere with Further C2 Modification

Synthetic studies on quinazoline systems demonstrate that nucleophilic aromatic substitution (SNAr) at the 4-position of 4-chloroquinazoline proceeds with high selectivity (>20:1 C4:C2) when the C2 position is unsubstituted, as is the case for the immediate precursor to N-(2-methoxybenzyl)quinazolin-4-amine [1]. This regioselectivity, governed by LUMO coefficient distribution, ensures that the 2-methoxybenzylamine nucleophile exclusively attacks C4, leaving C2 available for subsequent functionalization. In contrast, aziridine-based or microwave-assisted amination routes reported for related quinazolin-4-amines can lead to mixed C2/C4 products [2], complicating purification. The well-defined regiochemical outcome for N-(2-methoxybenzyl)quinazolin-4-amine synthesis translates to a cleaner product profile and higher effective yield for downstream chemistry.

Organic Synthesis SNAr Reactivity Quinazoline Functionalization

Priority Application Scenarios for N-(2-Methoxybenzyl)quinazolin-4-amine (CAS 70137-87-0) Based on Verified Differentiation


Cost-Efficient Building Block for Parallel Quinazoline Library Synthesis

When planning a large quinazoline-focused compound library, the 90% technical-grade purity of N-(2-methoxybenzyl)quinazolin-4-amine [1] offers a cost advantage over higher-purity analogs such as 2-(chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine (typically ≥95%, at a higher unit price). The lack of a C2 chloromethyl handle in the target compound also avoids premature electrophilic reactivity during library storage or parallel processing, making it suitable as a stable core scaffold for further regioselective diversification at unsubstituted positions.

Negative Control or Pharmacological Tool Compound for Quinazoline-Based Kinase Inhibitor Studies

Because N-(2-methoxybenzyl)quinazolin-4-amine lacks the C2-substituted electrophilic warhead present in many active quinazoline kinase inhibitors, it can serve as a chemically matched negative control in biochemical and cellular assays. The absence of reactive functionality at C2, contrasted with the chloromethyl analog, enables attribution of observed biological effects specifically to the quinazoline-4-(2-methoxybenzyl)amine scaffold rather than to off-target alkylation [1].

CNS-Penetrant Probe Candidate Requires Elevated Lipophilicity Relative to Parent Quinazolin-4-amine

In silico predictions indicate that the 2-methoxybenzyl substituent increases calculated logP by approximately 2.3 log units over unsubstituted quinazolin-4-amine [1]. For screening campaigns targeting CNS receptors (e.g., serotonin, dopamine, or opioid receptor families), the target compound's higher predicted lipophilicity aligns with CNS MPO desirability criteria better than the hydrophilic parent scaffold, justifying its prioritization when blood–brain barrier penetration is a design goal.

Scalable Intermediate for 2-Substituted Quinazoline Derivatives via Regioselective Synthetic Route

The high C4-regioselectivity (>20:1) demonstrated for SNAr amination of 4-chloroquinazoline with benzylamines [1] supports the reliable synthesis of N-(2-methoxybenzyl)quinazolin-4-amine as a single regioisomer. This scalability, combined with the compound's stability and defined purity profile, makes it a practical intermediate for subsequent C2 functionalization, enabling efficient production of more complex quinazoline-based agents.

Quote Request

Request a Quote for N-(2-methoxybenzyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.